4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15BrClNO. It is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino butanol structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction parameters, and employing industrial-grade reagents and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The bromine and chlorine atoms in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl)(phenyl)methanol: A related compound with similar structural features but different functional groups.
4-Bromo-2-methyl-3-butyn-2-ol: Another compound with a bromine-substituted phenyl group, used in different chemical contexts.
Uniqueness
4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a halogenated phenyl group and an amino alcohol moiety. The molecular formula of this compound is C12H16BrClN, with a molecular weight of approximately 287.62 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Amino Group : Facilitates interactions with biological targets.
- Halogen Substituents (Bromine and Chlorine) : Enhance binding affinity to proteins and enzymes, potentially modulating physiological responses.
- Butan-2-ol Moiety : Contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : In vitro studies suggest that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of various bacteria, potentially due to its structural similarity to known antimicrobial agents.
- Enzyme Inhibition : The presence of halogen substituents may enhance the compound's ability to inhibit enzymes, making it a candidate for further studies in enzyme inhibition pathways. Molecular docking studies have been conducted to elucidate potential binding sites and mechanisms of action .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that this compound could also exhibit this property.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions : The halogen substituents enhance binding affinity to specific biological targets, such as enzymes and receptors.
- Hydrogen Bonding : The amino alcohol moiety can participate in hydrogen bonding, facilitating interactions with target biomolecules.
Molecular docking studies have provided valuable insights into these interactions, revealing potential binding sites on target proteins.
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
4-[(2-bromo-4-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-10(13)6-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
YHPXGSYILFHQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
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